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molecular formula C11H21NO3 B071001 Tert-butyl 4-methoxypiperidine-1-carboxylate CAS No. 188622-27-7

Tert-butyl 4-methoxypiperidine-1-carboxylate

Cat. No. B071001
M. Wt: 215.29 g/mol
InChI Key: WATASAJREKAPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06967197B2

Procedure details

To a solution of 1-t-butoxycarbonyl-4-methoxypiperidine (2.84 g) in ethyl acetate (20 ml) was added 4N hydrochloric-acid-ethyl acetate solution (20 ml) and the mixture was stirred at ambient temperature for 1 hour. The solution was evaporated in vacuo to give 4-methoxypiperidine hydrochloride as a colorless amorphous powder (2.03 g).
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][CH3:15])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:16].C(OCC)(=O)C>C(OCC)(=O)C>[ClH:16].[CH3:15][O:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.COC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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